

# Application Note: UHPLC-MS/MS Analysis of Brinzolamide in Urine with Brinzolamide-d5

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Compound of Interest		
Compound Name:	Brinzolamide-d5	
Cat. No.:	B563267	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Brinzolamide is a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of anti-doping analysis.[3][4][5] This application note presents a detailed, robust, and sensitive UHPLC-MS/MS method for the quantification of brinzolamide in human urine. The use of a stable isotope-labeled internal standard, **Brinzolamide-d5**, ensures high accuracy and precision.[1][4] The simple "dilute-and-shoot" sample preparation method makes it suitable for high-throughput analysis.[3][5][6]

#### **Experimental Protocols**

#### Materials and Reagents

- Brinzolamide and Brinzolamide-d5 standards were purchased from a reputable supplier.
- LC-MS grade methanol, acetonitrile, and formic acid were used.[3]
- Ultrapure water was generated in-house.
- Human urine was obtained from drug-free volunteers.

**BENCH** 

Standard Solution Preparation

• Stock solutions of Brinzolamide and Brinzolamide-d5 were prepared in methanol at a

concentration of 1 mg/mL.

Working standard solutions were prepared by serial dilution of the stock solutions with a

mixture of methanol and water (50:50, v/v).

• The internal standard working solution (Brinzolamide-d5) was prepared at a concentration

of 100 ng/mL in the same diluent.

Sample Preparation A simple dilution method was employed for the preparation of urine

samples.[3][5][6]

• Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

• Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

• In a clean microcentrifuge tube, add 950 µL of a 5% methanol in water solution.

Add 50 μL of the urine supernatant to the microcentrifuge tube.

• Add 10 μL of the 100 ng/mL **Brinzolamide-d5** internal standard working solution.

Vortex the mixture for 30 seconds.

Transfer the final solution to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis The analysis was performed on a triple quadrupole mass

spectrometer coupled with a UHPLC system.

**Data Presentation** 

Table 1: UHPLC Parameters



Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 $\mu$ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B in 5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and reequilibrate for 1.9 min
Injection Volume	5 μL
Column Temperature	40 °C
Autosampler Temperature	10 °C

Table 2: MS/MS Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI) Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	500 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	1000 L/hr
Collision Gas	Argon

Table 3: MRM Transitions and Compound Parameters



Compound	Precursor lon (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Brinzolamide	384.0	217.1 (Quantifier)	30	22
384.0	281.0 (Qualifier)	30	16	
Brinzolamide-d5	389.0	222.1	30	22

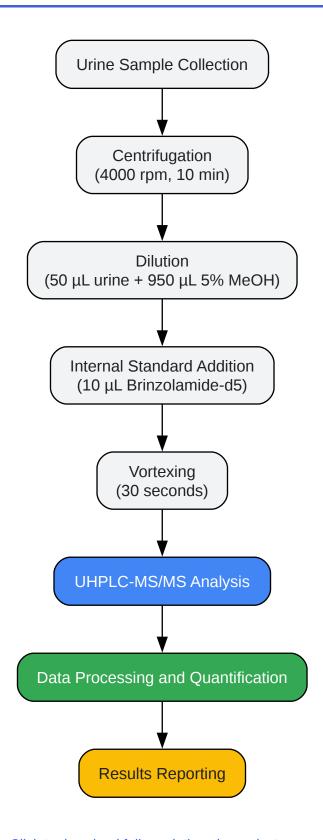
Note: The MRM transitions for Brinzolamide are based on a published method.[3] The precursor ion for **Brinzolamide-d5** is calculated based on the addition of five deuterium atoms to the parent molecule, and the product ion is assumed to have a similar fragmentation pattern.

Table 4: Method Validation Summary

Parameter	Result	
Linearity Range	1 - 1000 ng/mL	
Correlation Coefficient (r²)	> 0.995	
Lower Limit of Quantification (LLOQ)	1 ng/mL	
Accuracy at LLOQ, LQC, MQC, HQC	85-115%	
Precision at LLOQ, LQC, MQC, HQC	< 15% RSD	
Matrix Effect	Minimal, compensated by internal standard	
Recovery	> 90%	

Mandatory Visualization





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Caption: Experimental workflow for UHPLC-MS/MS analysis of Brinzolamide in urine.

Conclusion



This application note details a straightforward, rapid, and reliable UHPLC-MS/MS method for the quantification of Brinzolamide in human urine. The use of **Brinzolamide-d5** as an internal standard ensures the accuracy and precision of the results. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, making this method highly suitable for clinical and research laboratories.

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